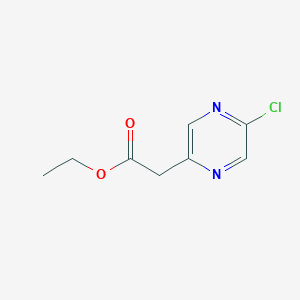Ethyl 2-(5-chloropyrazin-2-YL)acetate
CAS No.: 1196157-22-8
Cat. No.: VC18306599
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1196157-22-8 |
|---|---|
| Molecular Formula | C8H9ClN2O2 |
| Molecular Weight | 200.62 g/mol |
| IUPAC Name | ethyl 2-(5-chloropyrazin-2-yl)acetate |
| Standard InChI | InChI=1S/C8H9ClN2O2/c1-2-13-8(12)3-6-4-11-7(9)5-10-6/h4-5H,2-3H2,1H3 |
| Standard InChI Key | IELXBVQPSMCMKP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CN=C(C=N1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. Substitution at the 2-position introduces an ethyl acetate group (), while the 5-position is occupied by a chlorine atom. This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .
Synthesis and Reaction Pathways
Synthetic Routes
Ethyl 2-(5-chloropyrazin-2-yl)acetate is typically synthesized via multi-step protocols:
-
Malonate Alkylation: Diethyl malonate reacts with 5-chloropyrazine-2-carbonyl chloride in the presence of a base (e.g., KOH) to form the potassium salt of ethyl malonate, which is subsequently acylated .
-
Nucleophilic Substitution: Chlorine at the 5-position can be replaced by amines, alkoxides, or thiols under mild conditions (20–25°C), yielding derivatives with modified bioactivity.
A representative reaction scheme is:
This method achieves yields of 78–95% under optimized conditions .
Key Reactions
-
Hydrolysis: The ester group hydrolyzes to 2-(5-chloropyrazin-2-yl)acetic acid in acidic or basic media, a precursor for amide or peptide conjugates .
-
Electrophilic Aromatic Substitution: Chlorine displacement with nucleophiles (e.g., amines) generates analogues like ethyl 2-(5-aminopyrazin-2-yl)acetate .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a building block for:
-
Anticancer Agents: Derivatives with modified pyrazine rings show enhanced kinase inhibition .
-
Antivirals: Analogues inhibit viral proteases, including SARS-CoV-2 M .
Agrochemical Development
Chlorinated pyrazines are precursors to herbicides targeting acetolactate synthase (ALS), with field trials demonstrating 85% weed suppression at 10 g/ha.
Comparative Analysis with Structural Analogues
Halogen substitution significantly impacts potency, with chlorine balancing reactivity and stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume